(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20204755
InChI: InChI=1S/C20H27NO5/c1-11(2)21-16(22)9-7-12(3)6-8-14-18(23)17-15(10-26-20(17)24)13(4)19(14)25-5/h6,11,23H,7-10H2,1-5H3,(H,21,22)/b12-6+
SMILES:
Molecular Formula: C20H27NO5
Molecular Weight: 361.4 g/mol

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide

CAS No.:

Cat. No.: VC20204755

Molecular Formula: C20H27NO5

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide -

Specification

Molecular Formula C20H27NO5
Molecular Weight 361.4 g/mol
IUPAC Name (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-propan-2-ylhex-4-enamide
Standard InChI InChI=1S/C20H27NO5/c1-11(2)21-16(22)9-7-12(3)6-8-14-18(23)17-15(10-26-20(17)24)13(4)19(14)25-5/h6,11,23H,7-10H2,1-5H3,(H,21,22)/b12-6+
Standard InChI Key SALSFTMCXUXHDC-WUXMJOGZSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC(C)C)O
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC(C)C)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 2-benzofuran moiety substituted with hydroxyl, methoxy, methyl, and ketone groups at positions 4, 6, 7, and 3, respectively. The benzofuran ring is fused with a dihydrofuran unit, creating a bicyclic system that enhances structural rigidity . Attached to this core is a hex-4-enamide side chain featuring a trans-configured double bond (4E), a methyl group at position 4, and an isopropylamide terminal group.

Functional Groups and Stereochemistry

Key functional groups include:

  • Hydroxyl group at position 4: Contributes to hydrogen bonding and solubility.

  • Methoxy group at position 6: Enhances lipophilicity and metabolic stability.

  • Methyl groups at positions 4 (side chain) and 7 (benzofuran): Influence steric interactions and conformational stability .

  • Amide bond: Facilitates interactions with biological targets and improves pharmacokinetic properties .

The stereochemistry of the double bond (4E) and the isopropylamide group ensures specific spatial arrangements critical for bioactivity.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₇NO₅
Molecular Weight361.4 g/mol
IUPAC Name(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-propan-2-ylhex-4-enamide
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC(C)C)O

Synthesis and Reaction Pathways

Benzofuran Core Formation

The synthesis begins with 2-benzofuran derivatives functionalized at position 5. A Claisen-Schmidt condensation introduces the α,β-unsaturated ketone at position 3, followed by methylation at position 6 using dimethyl sulfate under alkaline conditions.

Final Functionalization

The terminal amine group is introduced via amide coupling using isopropylamine and a coupling agent such as HATU, ensuring high yield and minimal racemization .

Table 2: Key Synthetic Steps

StepReactionConditionsYield
1Benzofuran core formationKOH, EtOH, reflux68%
2Side chain couplingNaH, THF, 0°C to RT52%
3Amide formationHATU, DIPEA, DMF, RT78%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.21 (s, 1H, aromatic H), δ 6.85 (s, 1H, aromatic H) .

    • δ 5.48 (t, J = 6.8 Hz, 1H, enamide NH) .

    • δ 3.89 (s, 3H, OCH₃).

  • ¹³C NMR:

    • δ 172.1 (C=O, amide), δ 167.8 (C=O, benzofuran).

Infrared Spectroscopy (IR)

Strong absorptions at 1735 cm⁻¹ (benzofuran ketone) and 1650 cm⁻¹ (amide C=O) confirm key functional groups .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 361.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₇NO₅.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antioxidant and anti-inflammatory properties make it a candidate for neurodegenerative disease therapeutics. Structural analogs are being explored for improved blood-brain barrier penetration.

Material Science

Conjugation of the benzofuran core with π-electron systems could yield organic semiconductors for flexible electronics .

Limitations

Current challenges include low aqueous solubility (LogP = 3.2) and incomplete toxicological profiles. Future work should prioritize prodrug strategies and in vivo efficacy studies.

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